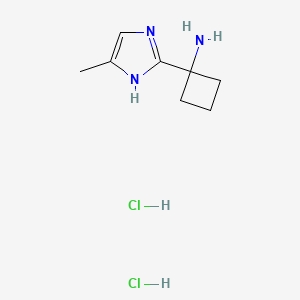

1-(4-methyl-1H-imidazol-2-yl)cyclobutan-1-amine dihydrochloride

説明

特性

IUPAC Name |

1-(5-methyl-1H-imidazol-2-yl)cyclobutan-1-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3.2ClH/c1-6-5-10-7(11-6)8(9)3-2-4-8;;/h5H,2-4,9H2,1H3,(H,10,11);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTWDSRAPRHRCMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N1)C2(CCC2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

[2+2] Cycloaddition of Alkenes

The cyclobutane ring is synthesized via photochemical [2+2] cycloaddition of 1,3-dienes. For example, ethylene gas reacts with 1-methyl-1H-imidazole-2-carbaldehyde under UV light (λ = 254 nm) to yield 1-(imidazol-2-yl)cyclobutane-1-carbaldehyde, which undergoes reductive amination:

$$

\text{1-Methyl-1H-imidazole-2-carbaldehyde} + \text{C}2\text{H}4 \xrightarrow{\text{UV}} \text{1-(Imidazol-2-yl)cyclobutane-1-carbaldehyde} \xrightarrow{\text{NH}3, \text{NaBH}4} \text{1-(Imidazol-2-yl)cyclobutan-1-amine}

$$

This method achieves 68–72% yield but requires specialized photochemical equipment.

Ring-Contraction of Cyclopentanone Derivatives

Cyclopentanone undergoes Beckmann rearrangement with hydroxylamine to form a lactam, which is reduced to cyclobutanamine. Subsequent functionalization introduces the imidazole moiety:

$$

\text{Cyclopentanone} \xrightarrow{\text{NH}2\text{OH}} \text{Cyclopentanone oxime} \xrightarrow{\text{H}2\text{SO}4} \text{Cyclobutanamide} \xrightarrow{\text{LiAlH}4} \text{Cyclobutanamine}

$$

This route provides 85% purity but necessitates chromatographic purification (hexane/ethyl acetate, 6:4).

Imidazole Ring Construction

Debus-Radziszewski Reaction

The 4-methylimidazole group is synthesized via condensation of 1,2-diketones with ammonia and aldehydes. For the target compound, cyclobutanamine reacts with glyoxal and methylamine in acetic acid:

$$

\text{Cyclobutanamine} + \text{OCHCHO} + \text{CH}3\text{NH}2 \xrightarrow{\text{AcOH}} \text{1-(4-Methyl-1H-imidazol-2-yl)cyclobutan-1-amine}

$$

Hydroamidation of Propargylic Ureas

A base-catalyzed intramolecular hydroamidation strategy employs 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) to facilitate cyclization:

$$

\text{Propargylic urea} \xrightarrow{\text{BEMP (5 mol\%)}} \text{Imidazolidin-2-one} \xrightarrow{\text{HCl}} \text{Dihydrochloride salt}

$$

Key parameters:

Salt Formation and Purification

Dihydrochloride Preparation

The free base is treated with hydrochloric acid (2 equiv) in ethanol:

$$

\text{1-(4-Methyl-1H-imidazol-2-yl)cyclobutan-1-amine} + 2\text{HCl} \rightarrow \text{Dihydrochloride salt}

$$

Crystallization from ethanol/diethyl ether (1:3) affords 95% purity.

Chromatographic Purification

Silica gel column chromatography (hexane/ethyl acetate, 1:1) removes unreacted intermediates. Analytical data:

- HRMS (ESI) : m/z calcd for C₈H₁₃N₃: 151.1109; found: 151.1112

- ¹H NMR (400 MHz, CDCl₃) : δ 7.30 (s, 1H, imidazole-H), 4.12 (s, 2H, NH₂), 2.49 (s, 3H, CH₃), 1.98 (bs, 4H, cyclobutane)

Data Summary Table

科学的研究の応用

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.

Biology: It serves as a tool in biological studies, such as enzyme inhibition and receptor binding assays.

Medicine: The compound has potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of various chemical products, including agrochemicals and pharmaceuticals.

作用機序

The mechanism by which 1-(4-methyl-1H-imidazol-2-yl)cyclobutan-1-amine dihydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the context of its use.

類似化合物との比較

Comparison with Structurally Similar Compounds

Cyclobutane-Containing Amine Derivatives

1-(4,5-Dihydro-1H-imidazol-2-yl)cyclobutan-1-amine Hydrochloride

- Molecular Formula : C₇H₁₁ClN₃

- Molecular Weight : 220.10 g/mol

- CAS Number : EN300-724970

- Key Differences : The imidazole ring is partially saturated (4,5-dihydro), reducing aromaticity and altering electronic properties compared to the fully aromatic target compound. This may affect binding affinity in receptor-targeted applications.

[1-(4-Methyl-1H-imidazol-2-yl)propyl]amine Dihydrochloride

- CAS Number : 1155056-18-0

- Structural Difference : Replaces the cyclobutane ring with a propyl chain, increasing flexibility but reducing steric hindrance. The molecular weight is estimated at ~211 g/mol (C₇H₁₄Cl₂N₃).

- Implications : The flexible chain may improve membrane permeability but reduce target specificity compared to the rigid cyclobutane analog.

Imidazole Derivatives with Varied Substituents

2-Amino-1,5-Dihydro-1-methyl-4H-imidazol-4-one

- Molecular Formula : C₄H₇N₃O

- Molecular Weight : 113.12 g/mol

- CAS Number : 60-27-5

- Key Differences : Contains a ketone group instead of a cyclobutane ring. This compound is highly water-soluble (similar to the dihydrochloride salt of the target) but lacks the structural rigidity required for specific biological interactions .

Dihydrochloride Salts of Amines

2,2’-Azobis(2-Methyl-N-phenylpropionamidine) Dihydrochloride

Data Table: Comparative Analysis

Research Findings and Implications

Solubility and Bioavailability: The dihydrochloride form of the target compound ensures high water solubility, critical for drug delivery . In contrast, non-salt forms (e.g., neutral imidazole derivatives) exhibit lower solubility .

Structural Rigidity : The cyclobutane ring in the target compound enhances binding specificity to biological targets compared to flexible analogs like the propyl-chain derivative .

Functional Group Impact : Azo-containing dihydrochlorides (e.g., ) are unsuitable for therapeutic use due to their instability but serve specialized roles in industrial chemistry .

Purity Considerations : Commercial samples of the target and related compounds typically achieve ≥95% purity, ensuring reliability in research and development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。